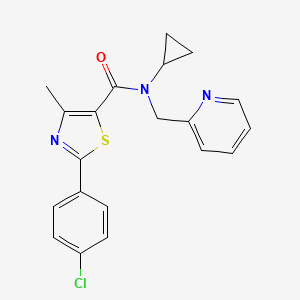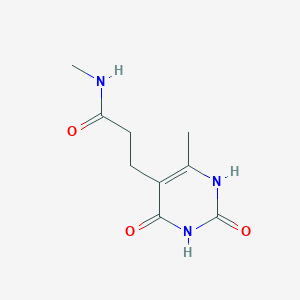
(5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone, also known as CERC-501, is a small molecule drug that has been developed as a potential treatment for various neuropsychiatric disorders. It is a selective antagonist of the kappa opioid receptor (KOR), which is involved in the regulation of mood, stress, and addiction.
作用機序
The KOR is a G protein-coupled receptor that is widely distributed throughout the brain and spinal cord. Activation of the KOR has been shown to produce aversive and dysphoric effects, such as anxiety, depression, and dysphoria. (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone is a selective antagonist of the KOR, which means that it blocks the effects of KOR activation. By blocking the KOR, this compound is thought to reduce the negative effects of stress and dysphoria, while enhancing the positive effects of other neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. In animal studies, this compound has been shown to reduce stress-induced behaviors, such as immobility in the forced swim test and anxiety-like behavior in the elevated plus maze. This compound has also been shown to enhance the activity of other neurotransmitter systems, such as serotonin and dopamine, which are involved in the regulation of mood and reward. Additionally, this compound has been shown to have anti-inflammatory effects, which may be relevant to the treatment of certain neuropsychiatric disorders.
実験室実験の利点と制限
One advantage of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone is its high selectivity for the KOR, which reduces the risk of off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in certain preclinical models. Additionally, the effects of this compound may be influenced by individual differences in genetic and environmental factors, which may complicate the interpretation of preclinical data.
将来の方向性
There are several future directions for the development of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone. One potential application is the treatment of depression and anxiety disorders, which are thought to involve dysregulation of the KOR system. Additionally, this compound may have potential as a treatment for substance use disorders, such as opioid addiction, which are also thought to involve dysregulation of the KOR system. Another future direction is the development of more potent and selective KOR antagonists, which may have improved efficacy and fewer side effects compared to this compound. Finally, further research is needed to better understand the mechanisms underlying the effects of this compound, as well as the individual differences that may influence its efficacy.
合成法
The synthesis of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone involves the reaction of 5-methoxyindole-2-carboxylic acid with 4-bromomethylpyridine in the presence of a base and a coupling agent. The resulting intermediate is then reduced with lithium aluminum hydride to yield this compound. The synthesis has been reported in several publications, and the purity and identity of the compound have been confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
科学的研究の応用
(5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been studied extensively in preclinical models of neuropsychiatric disorders, including depression, anxiety, and addiction. In these studies, this compound has been shown to block the KOR-mediated effects of stress and dysphoria, which are thought to contribute to the pathophysiology of these disorders. This compound has also been shown to enhance the activity of other neurotransmitter systems, such as serotonin and dopamine, which are involved in the regulation of mood and reward.
特性
IUPAC Name |
(5-methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-13-2-3-14-12(10-13)6-9-17(14)15(18)11-4-7-16-8-5-11/h2-5,7-8,10H,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMLAPYZTQRTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-2,6-dimethyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]benzenesulfonamide](/img/structure/B7681556.png)

![N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B7681574.png)

![2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide](/img/structure/B7681596.png)
![3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7681603.png)
![2-(1,2-benzoxazol-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7681636.png)
![2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B7681637.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7681642.png)
![4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide](/img/structure/B7681645.png)

![N-cyclohexyl-2-[[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl]-N,3-dimethylbutanamide](/img/structure/B7681661.png)
![1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone](/img/structure/B7681663.png)
![N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B7681671.png)